molecular formula C6H5Cl2NO B1586935 2,3-Dichloro-6-methoxypyridine CAS No. 83732-68-7

2,3-Dichloro-6-methoxypyridine

Cat. No. B1586935
CAS RN: 83732-68-7
M. Wt: 178.01 g/mol
InChI Key: PCVPVMZNHMYIDP-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-methoxypyridine is a chemical compound with the molecular formula C6H5Cl2NO . It has a molecular weight of 178.02 and is commonly stored at temperatures between 2-8°C in an inert atmosphere . The compound is solid at room temperature .


Molecular Structure Analysis

The molecular structure of 2,3-Dichloro-6-methoxypyridine consists of a pyridine ring substituted with two chlorine atoms and one methoxy group . The InChI code for this compound is 1S/C6H5Cl2NO/c1-10-5-3-2-4(7)6(8)9-5/h2-3H,1H3 .


Physical And Chemical Properties Analysis

2,3-Dichloro-6-methoxypyridine is a solid at room temperature . It has a molecular weight of 178.02 and its InChI code is 1S/C6H5Cl2NO/c1-10-5-3-2-4(7)6(8)9-5/h2-3H,1H3 .

Scientific Research Applications

Lithiation Pathways

  • Lithiation of Pyridines : The lithiation pathway of pyridines, including derivatives similar to 2,3-Dichloro-6-methoxypyridine, was investigated using deuterated probes. The study found that the presence of H-6 and H-3 protons on the pyridine nucleus is critical for complete C-3 lithiation, indicating a complex lithiation process involving lithium dialkylamides (Gros, Choppin, & Fort, 2003).

Synthesis and Reactivity

  • Synthesis of Pyridine Derivatives : Research has been conducted on synthesizing various derivatives of pyridines, including those related to 2,3-Dichloro-6-methoxypyridine. For instance, the synthesis of 2-amino-3-nitropyridine-6-methoxy from 2,6-Dichloropyridine through substitution, nitration, ammoniation, and oxidation processes (Fan Kai-qi, 2009).
  • Vibrational and Electronic Spectra Studies : Density functional theory studies have been conducted on 2-chloro-6-methoxypyridine to understand its vibrational and electronic spectra. The study involved FTIR and FT-Raman spectra, comparing experimental and theoretical frequencies (Arjunan et al., 2011).

Chemical Reactions and Interactions

  • Reactions with Methoxide and Methanethiolate Ions : A study examined the reactions of halogenated pyridines with sodium isopropanethiolate and methanethiolate, exploring mono- or bis-substitution reactions. These findings can be relevant to understanding the reactivity of compounds like 2,3-Dichloro-6-methoxypyridine (Testaferri et al., 1985).

Applications in Organic Synthesis

  • Synthesis of Lycopodium Alkaloids : Methoxypyridines, similar to 2,3-Dichloro-6-methoxypyridine, have been used in the synthesis of Lycopodium alkaloids, demonstrating their utility in complex organic synthesis processes (Bisai & Sarpong, 2010).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

2,3-dichloro-6-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO/c1-10-5-3-2-4(7)6(8)9-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVPVMZNHMYIDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50232596
Record name 2,3-Dichloro-6-methoxypyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-6-methoxypyridine

CAS RN

83732-68-7
Record name 2,3-Dichloro-6-methoxypyridine
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Record name 2,3-Dichloro-6-methoxypyridine
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Record name 2,3-Dichloro-6-methoxypyridine
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Record name 2,3-dichloro-6-methoxypyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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